2-(3,4-Dimethoxyphenyl)-2-butanol
Description
2-(3,4-Dimethoxyphenyl)-2-butanol is a secondary alcohol characterized by a 3,4-dimethoxyphenyl group attached to the second carbon of a butanol backbone. The 3,4-dimethoxy substitution pattern is a recurring motif in bioactive molecules, often associated with antioxidant, enzyme inhibitory, and pharmaceutical activities . The alcohol functional group may enhance hydrogen bonding capacity, influencing solubility and interactions in biological systems compared to ketone-based analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-5-12(2,13)9-6-7-10(14-3)11(8-9)15-4/h6-8,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZTVISZESDKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Grignard reaction enables carbon-carbon bond formation between organomagnesium reagents and carbonyl compounds. For 2-(3,4-dimethoxyphenyl)-2-butanol, 3,4-dimethoxypropiophenone reacts with methylmagnesium bromide to form the tertiary alcohol intermediate, which is subsequently protonated to yield the target secondary alcohol.
Experimental Procedure
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Substrate Preparation : 3,4-Dimethoxypropiophenone is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with propionyl chloride in the presence of AlCl₃.
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Grignard Reaction :
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3,4-Dimethoxypropiophenone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
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Methylmagnesium bromide (12 mmol, 1.2 eq) is added dropwise at 0°C under nitrogen.
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The mixture is refluxed for 4 h, quenched with saturated NH₄Cl, and extracted with ethyl acetate.
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The organic layer is dried (Na₂SO₄) and concentrated to yield crude tertiary alcohol.
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Acid-Catalyzed Rearrangement :
Yield and Optimization
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Key Factors :
Reduction of 3,4-Dimethoxybutyrophenone
Sodium Borohydride (NaBH₄) Reduction
3,4-Dimethoxybutyrophenone is reduced to the secondary alcohol using NaBH₄ in ethanol. This method is advantageous for its mild conditions and operational simplicity.
Protocol
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Substrate Synthesis :
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Reduction :
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3,4-Dimethoxybutyrophenone (5 mmol) is dissolved in ethanol (20 mL).
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NaBH₄ (6 mmol) is added portion-wise at 0°C.
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The reaction is stirred for 3 h, quenched with water, and extracted with dichloromethane.
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The organic phase is dried and concentrated to afford the alcohol.
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Performance Metrics
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Advantages :
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No requirement for anhydrous conditions.
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Minimal byproduct formation due to selective ketone reduction.
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Hydrolysis of 2-(3,4-Dimethoxyphenyl)-2-Butyl Halides
SN2 Mechanism with Alkaline Hydroxide
Secondary alkyl halides, such as 2-(3,4-dimethoxyphenyl)-2-butyl bromide, undergo hydrolysis in aqueous NaOH to yield the corresponding alcohol.
Synthesis of Halide Precursor
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Radical Addition :
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Hydrolysis :
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The bromide (10 mmol) is refluxed with 10% NaOH (30 mL) in ethanol for 6 h.
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The mixture is neutralized with HCl, extracted with ethyl acetate, and purified via distillation.
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Efficiency and Challenges
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Limitations :
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Competing elimination reactions may reduce yield.
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Requires high-purity halide precursors to avoid side products.
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Adaptation of Patent Synthesis Route
Isomerization and Hydrolysis
A patent describing the synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile can be adapted to produce the alcohol via intermediate hydrolysis.
Key Steps
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Methoxylation :
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Isomerization :
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The methacrylate derivative is isomerized in n-butanol with KOH and PEG-400 to 1,2-dimethoxy-4'-(2-methylpropenyl)benzene.
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Bromination and Hydrolysis :
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Radical HBr addition yields 4-(1-bromo-2-methylpropyl)-1,2-dimethoxybenzene, which is hydrolyzed to the alcohol under basic conditions.
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Industrial Applicability
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Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|---|
| Grignard Addition | 3,4-Dimethoxypropiophenone | MeMgBr, HCl | 75–85 | Moderate | Laboratory |
| Ketone Reduction | 3,4-Dimethoxybutyrophenone | NaBH₄ | 80–92 | Low | Both |
| Halide Hydrolysis | 2-(3,4-Dimethoxyphenyl)-2-butyl bromide | NaOH | 65–79 | High | Industrial |
| Patent Route Adaptation | 4-(2-Methacrylic)-1,2-dihydroxybenzene | HBr, KOH | 65–79 | High | Industrial |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce 2-(3,4-dimethoxyphenyl)butane .
Scientific Research Applications
Drug Development
2-(3,4-Dimethoxyphenyl)-2-butanol has been identified as a potential lead compound in drug development, particularly for conditions requiring modulation of sphingomyelinase activity. Recent studies have highlighted its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in various pathological conditions, including neurodegenerative diseases and cancer .
Case Study:
A high-throughput screening identified this compound as a promising candidate for nSMase2 inhibition. Subsequent optimization efforts have focused on enhancing its efficacy and selectivity, demonstrating its potential as a therapeutic agent .
Reaction Mechanisms
The compound serves as a versatile intermediate in organic synthesis, particularly in the Mitsunobu reaction, which is widely utilized for the formation of carbon-heteroatom bonds. Its structural features allow for the development of various derivatives that can be further explored for biological activity .
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | 1:1:1 (Reagent A: Reagent B: DBU) | 85 |
| Nucleophilic Substitution | Acetonitrile, reflux | 78 |
Analytical Techniques
The characterization of this compound involves various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for determining the purity and structural integrity of the compound during synthesis and application phases .
Toxicity Studies
Research into the aquatic toxicity of compounds related to this compound has been conducted to assess their environmental impact. Preliminary analyses suggest that derivatives exhibit varying degrees of toxicity, which is crucial for evaluating their safety in ecological contexts .
Case Study:
A dataset analysis indicated that certain derivatives showed significant toxicity towards aquatic organisms, prompting further investigation into their environmental fate and effects .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,4-dimethoxyphenyl)-2-butanol with key analogs from the evidence, focusing on molecular features, physical properties, and biological activities.
Table 1: Structural and Functional Comparison
*Hypothetical data inferred from analogs.
Key Observations:
Functional Group Impact: Alcohol vs. Ketone: Alcohols like this compound may exhibit higher boiling points and solubility in polar solvents compared to ketone analogs (e.g., 4-(3,4-dimethoxyphenyl)butan-2-one) due to hydrogen bonding . Biological Activity: Ketones such as compound 3e (cyclopentanone derivative) demonstrate strong antioxidant and tyrosinase inhibition, suggesting that the dimethoxyphenyl group enhances radical scavenging. The alcohol group in the target compound could similarly contribute to ACE inhibition, as seen in hydroxyl-containing analogs like compound 3d .
Substitution Patterns: The position of the dimethoxyphenyl group influences activity. Cyclopentanone/cyclohexanone derivatives (e.g., 3e) show enhanced tyrosinase and HIV-1 protease inhibition compared to linear ketones, highlighting the role of ring systems in activity .
Aliphatic alcohols like 2,3-dimethyl-2-butanol are classified as hazardous due to flammability, but aromatic alcohols may have different safety profiles .
Biological Activity
2-(3,4-Dimethoxyphenyl)-2-butanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a butanol backbone with a dimethoxyphenyl group, which is known to influence its biological activity. The presence of methoxy groups can enhance the lipophilicity and bioavailability of the compound, making it suitable for various therapeutic applications.
Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 12.8 | Inhibition of NO production in RAW264.7 cells |
| Compound B | 15.5 | Suppression of TNF-α release |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Preliminary results indicate that this compound effectively reduces oxidative stress by scavenging free radicals.
Table 2: Antioxidant Activity Assay Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 25 | 30 |
| 50 | 50 |
| 100 | 75 |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.
Case Study: Anticancer Effects on HepG2 Cells
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 µM). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy groups or the butanol chain may enhance its biological activity or reduce toxicity.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increased methoxy substitution | Enhanced anti-inflammatory activity |
| Altered butanol chain length | Reduced cytotoxicity in normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
